molecular formula C26H34F2N2O4 B14208646 N,N'-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) CAS No. 841274-16-6

N,N'-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide)

Cat. No.: B14208646
CAS No.: 841274-16-6
M. Wt: 476.6 g/mol
InChI Key: MNWKPMYIBLJSRZ-UHFFFAOYSA-N
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Description

N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) is a synthetic organic compound characterized by the presence of a dodecane backbone with two 4-fluoro-3-hydroxybenzamide groups attached at each end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) typically involves the following steps:

    Starting Materials: The synthesis begins with dodecanedioic acid and 4-fluoro-3-hydroxybenzoic acid.

    Formation of Amide Bonds: The dodecanedioic acid is reacted with 4-fluoro-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bonds.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

While specific industrial production methods for N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the synthesis of polymers or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Dodecane-1,12-diyl)bis(3-hydroxybenzamide): Lacks the fluorine atoms, which may result in different binding affinities and biological activities.

    N,N’-(Dodecane-1,12-diyl)bis(4-chloro-3-hydroxybenzamide): Contains chlorine instead of fluorine, potentially altering its chemical reactivity and interaction with biological targets.

Uniqueness

N,N’-(Dodecane-1,12-diyl)bis(4-fluoro-3-hydroxybenzamide) is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

CAS No.

841274-16-6

Molecular Formula

C26H34F2N2O4

Molecular Weight

476.6 g/mol

IUPAC Name

4-fluoro-N-[12-[(4-fluoro-3-hydroxybenzoyl)amino]dodecyl]-3-hydroxybenzamide

InChI

InChI=1S/C26H34F2N2O4/c27-21-13-11-19(17-23(21)31)25(33)29-15-9-7-5-3-1-2-4-6-8-10-16-30-26(34)20-12-14-22(28)24(32)18-20/h11-14,17-18,31-32H,1-10,15-16H2,(H,29,33)(H,30,34)

InChI Key

MNWKPMYIBLJSRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCCCCCCCCCNC(=O)C2=CC(=C(C=C2)F)O)O)F

Origin of Product

United States

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